molecular formula C14H26N2O B7566215 1,2-Bis(4-methylpiperidin-1-yl)ethanone

1,2-Bis(4-methylpiperidin-1-yl)ethanone

Cat. No.: B7566215
M. Wt: 238.37 g/mol
InChI Key: KAUCMXZXFDZZOP-UHFFFAOYSA-N
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Description

1,2-Bis(4-methylpiperidin-1-yl)ethanone is a bis-piperidinyl ethanone derivative characterized by two 4-methylpiperidine groups attached to a central ethanone core. Piperidine derivatives are known for their roles in drug design due to their conformational flexibility and ability to engage in hydrogen bonding .

Properties

IUPAC Name

1,2-bis(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O/c1-12-3-7-15(8-4-12)11-14(17)16-9-5-13(2)6-10-16/h12-13H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUCMXZXFDZZOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)N2CCC(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 1,2-Bis(4-methylpiperidin-1-yl)ethanone with similar bis-aryl or bis-heterocyclic ethanones:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Boiling Point/Melting Point Key References
1,2-Bis(4-methylpiperidin-1-yl)ethanone C₁₄H₂₄N₂O 236.36 4-methylpiperidinyl Not reported -
1,2-Bis(4-fluorophenyl)ethanone C₁₄H₁₀F₂O 232.23 4-fluorophenyl Not reported
1,2-Bis(4-methoxyphenyl)ethanone C₁₆H₁₆O₃ 256.30 4-methoxyphenyl 190–200°C @ 3 Torr (boiling point)
1,2-Bis[4-(dimethylamino)phenyl]-2-hydroxyethanone C₁₈H₂₂N₂O₂ 298.38 4-(dimethylamino)phenyl Not reported
1,2-Bis(4-(4-nitrophenyl)piperazin-1-yl)ethanone C₂₀H₂₂N₄O₅ 398.42 4-nitrophenylpiperazinyl Not reported

Key Observations :

  • Steric Effects : Piperidine rings (6-membered) may impose different steric constraints compared to piperazine (6-membered with two nitrogen atoms), affecting binding to biological targets .
Anticancer and Enzyme Inhibition
  • 1,2-Bis(4-(4-nitrophenyl)piperazin-1-yl)ethanone: Exhibited EC₅₀ values of 7.6–79.8 µM in androgen-dependent LNCaP prostate cancer cells, with significant prostatic weight reduction in vivo .
  • (1,4-Cyclohexylphenyl)ethanone: Demonstrated strong inhibition of Polo-like kinase 1 (PLK1), a key regulator of mitosis, with favorable binding energy .

Comparison : While the target compound’s activity is unreported, its piperidine moieties may confer distinct target selectivity compared to piperazine-based analogs. Piperidine derivatives often interact with G-protein-coupled receptors (GPCRs) or ion channels .

Benign Prostatic Hyperplasia (BPH) Management
  • 1,2-Bis(4-(pyridin-2-yl)piperazin-1-yl)propane : Reduced prostate size and calcium levels in BPH-induced rats, suggesting dual action on smooth muscle relaxation and tissue remodeling .

Inference : The target compound’s 4-methylpiperidinyl groups could mimic these effects, but the absence of a pyridine or nitro group may alter efficacy.

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